Cas no 2172001-80-6 (3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid)

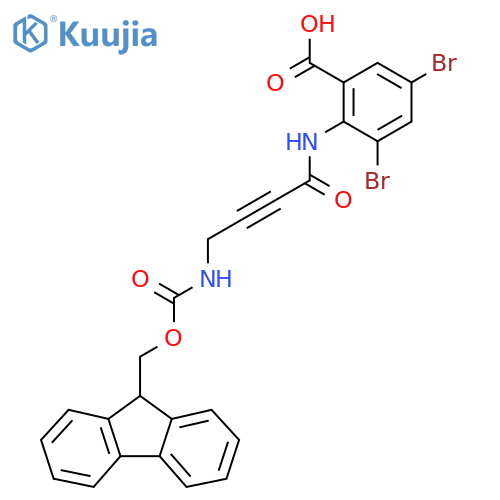

2172001-80-6 structure

商品名:3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid

3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid

- EN300-1550312

- 2172001-80-6

- 3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid

-

- インチ: 1S/C26H18Br2N2O5/c27-15-12-20(25(32)33)24(22(28)13-15)30-23(31)10-5-11-29-26(34)35-14-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-4,6-9,12-13,21H,11,14H2,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: AAEZHGMJUPCXMD-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(C(=O)O)=C1NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)Br

計算された属性

- せいみつぶんしりょう: 597.95620g/mol

- どういたいしつりょう: 595.95825g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 6

- 複雑さ: 848

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1550312-1.0g |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1550312-100mg |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1550312-5000mg |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1550312-50mg |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1550312-0.05g |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1550312-2.5g |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1550312-10.0g |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1550312-250mg |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1550312-0.1g |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1550312-500mg |

3,5-dibromo-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]benzoic acid |

2172001-80-6 | 500mg |

$3233.0 | 2023-09-25 |

3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2172001-80-6 (3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬